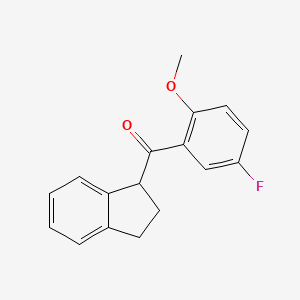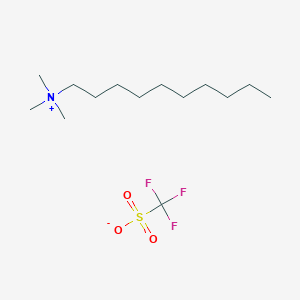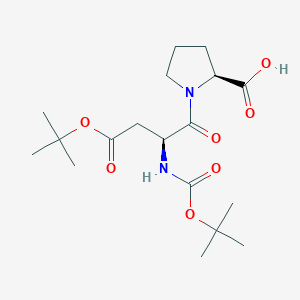
cobalt;molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt and molybdenum compounds are widely studied for their unique properties and applications in various fields. These compounds, often in the form of mixed oxides, sulfides, or carbides, exhibit remarkable catalytic, electronic, and structural characteristics. The combination of cobalt and molybdenum elements results in materials that are highly effective in catalysis, energy storage, and other industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt and molybdenum compounds can be synthesized through various methods, including hydrothermal synthesis, solid-state reactions, and impregnation techniques. For example, cobalt sulfide and molybdenum disulfide can be combined using a one-pot hydrothermal route followed by a solid-state sulfidation step . Another method involves the impregnation of cobalt and molybdenum precursors onto a support material, such as γ-Al₂O₃, followed by calcination and reduction .
Industrial Production Methods
In industrial settings, cobalt and molybdenum compounds are often produced through large-scale hydrodesulfurization processes. This involves the impregnation of cobalt and molybdenum salts onto a support material, followed by drying, calcination, and activation under a reducing atmosphere . The resulting catalysts are used in the petroleum industry to remove sulfur from fuels.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt and molybdenum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for their catalytic properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen sulfide (H₂S), thiols, and alcohols. For example, cobalt-molybdenum sulfides can catalyze the formation of C-S bonds through borrowing hydrogen mechanisms . Oxidation reactions often involve oxygen or air as the oxidizing agent, while reduction reactions may use hydrogen or other reducing agents.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions. For instance, the reaction of cobalt-molybdenum sulfides with alcohols can produce thioethers . In hydrodesulfurization processes, the primary products are hydrogen sulfide and desulfurized hydrocarbons .
Applications De Recherche Scientifique
Cobalt and molybdenum compounds have a wide range of scientific research applications:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and hydrodesulfurization
Biology: Cobalt and molybdenum are essential trace elements in biological systems.
Industry: These compounds are used in the production of high-performance materials, such as superalloys, and in energy storage devices like batteries and supercapacitors
Mécanisme D'action
The mechanism of action of cobalt and molybdenum compounds varies depending on their application. In catalysis, these compounds often function by providing active sites for reactants to adsorb and react. For example, in hydrodesulfurization, cobalt and molybdenum sulfides facilitate the cleavage of C-S bonds in sulfur-containing compounds . The molecular targets and pathways involved include the activation of hydrogen and the formation of metal-sulfur bonds .
Comparaison Avec Des Composés Similaires
Cobalt and molybdenum compounds can be compared with other transition metal compounds, such as those of nickel and tungsten. While nickel-molybdenum compounds also exhibit excellent catalytic properties, cobalt-molybdenum compounds are often preferred for their higher activity and selectivity in certain reactions . Similar compounds include:
- Nickel-molybdenum compounds
- Tungsten-molybdenum compounds
- Iron-molybdenum compounds
Cobalt-molybdenum compounds are unique due to their ability to form stable mixed oxides and sulfides with high catalytic activity and durability .
Propriétés
Numéro CAS |
922735-41-9 |
|---|---|
Formule moléculaire |
CoMo2 |
Poids moléculaire |
250.8 g/mol |
Nom IUPAC |
cobalt;molybdenum |
InChI |
InChI=1S/Co.2Mo |
Clé InChI |
JOGWQPMNOLMVEU-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Mo].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)
![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)






![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline)](/img/structure/B14175818.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)



